

comparing the anti-proliferative IC50 values of Eupalinolide K across studies.

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Compound of Interest		
Compound Name:	Eupalinolide K	
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Comparative Analysis of Eupalinolide Anti-Proliferative Activity

A review of the anti-proliferative effects of Eupalinolide analogues reveals significant activity across various cancer cell lines. While direct anti-proliferative IC50 values for **Eupalinolide K** are not readily available in the reviewed literature, data for its structural analogues— Eupalinolide A, J, and O—provide valuable insights into the potential efficacy of this class of sesquiterpene lactones. One study noted that a complex of Eupalinolide I, J, and K demonstrated inhibitory effects on the proliferation of MDA-MB-231 cells, though specific IC50 values for **Eupalinolide K** were not delineated. **Eupalinolide K** has been identified as a STAT3 inhibitor.[1]

Comparative IC50 Values of Eupalinolide Analogues

The anti-proliferative activities of Eupalinolide A, J, and O have been quantified in several cancer cell lines, with IC50 values varying based on the cell line, exposure time, and specific analogue.



Eupalinolide Analogue	Cancer Cell Line	Timepoint	IC50 (μM)
Eupalinolide A	MHCC97-L (Hepatocellular Carcinoma)	48h	~10
HCCLM3 (Hepatocellular Carcinoma)	48h	~10	
Eupalinolide J	PC-3 (Prostate Cancer)	Not Specified	Dose-dependent
DU-145 (Prostate Cancer)	Not Specified	Dose-dependent	
MDA-MB-231 (Triple- Negative Breast Cancer)	Not Specified	3.74 ± 0.58	-
MDA-MB-468 (Triple- Negative Breast Cancer)	Not Specified	4.30 ± 0.39	
Eupalinolide O	MDA-MB-231 (Triple- Negative Breast Cancer)	24h	10.34
MDA-MB-231 (Triple- Negative Breast Cancer)	48h	5.85	
MDA-MB-231 (Triple- Negative Breast Cancer)	72h	3.57	-
MDA-MB-453 (Triple- Negative Breast Cancer)	24h	11.47	- -



MDA-MB-453 (Triple- Negative Breast Cancer)	48h	7.06
MDA-MB-453 (Triple- Negative Breast Cancer)	72h	3.03

Experimental Methodologies for IC50 Determination

The half-maximal inhibitory concentration (IC50) values cited in the studies were primarily determined using colorimetric assays that measure cell viability.

Cell Viability and Proliferation Assays:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay was a common method used to assess cell viability.[2] Cancer cells were seeded in 96-well plates and treated with varying concentrations of the Eupalinolide compounds for specified durations (e.g., 24, 48, 72 hours).[2] Following treatment, an MTT solution was added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals. These crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 450 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated from the dose-response curves.
- CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, the CCK-8 assay was also employed to determine cell viability.[3] This method utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
- Colony Formation Assay: To assess the long-term anti-proliferative effects, a colony
 formation assay was used.[2] Cells were treated with different concentrations of the
 Eupalinolide compounds and then allowed to grow for an extended period. The ability of
 single cells to form colonies was then quantified by staining and counting the colonies.[2]

Cell Culture Conditions:



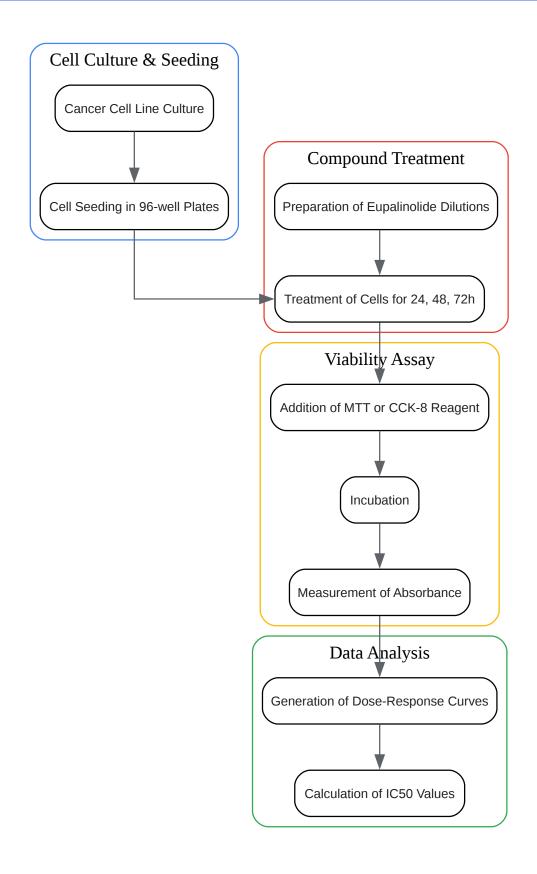




The cancer cell lines were maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Below is a generalized workflow for determining the anti-proliferative IC50 values of Eupalinolide compounds.





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Caption: Experimental workflow for determining anti-proliferative IC50 values.



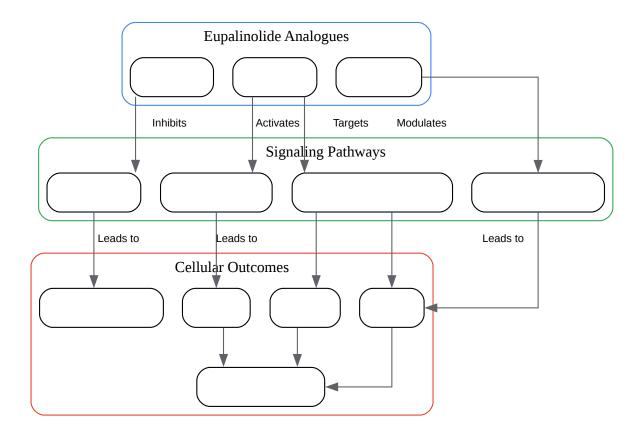
Signaling Pathways Implicated in Eupalinolide Activity

The anti-proliferative effects of Eupalinolide analogues are attributed to their ability to modulate various signaling pathways involved in cancer cell growth, survival, and metastasis.

- STAT3 Pathway: Eupalinolide J has been shown to inhibit the STAT3 signaling pathway.[4] It
 promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the
 expression of metastasis-related genes like MMP-2 and MMP-9.[5]
- Akt/p38 MAPK Pathway: Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[2]
- ROS/ERK Pathway: In hepatocellular carcinoma cells, Eupalinolide A induces autophagy through the activation of the ROS/ERK signaling pathway.
- AMPK/mTOR/SCD1 Pathway: Eupalinolide A has also been found to inhibit the progression
 of non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway, leading
 to ferroptosis and apoptosis.[7][8]

The following diagram illustrates the key signaling pathways affected by Eupalinolide analogues.





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Caption: Signaling pathways modulated by Eupalinolide analogues.

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